Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate

Medicinal Chemistry Organic Synthesis Building Block Procurement

Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate (CAS 2358751-48-9) is an ortho,ortho′-disubstituted β-keto ester (C₁₂H₁₃BrO₄, MW 301.13 g/mol). Its 2-bromo-6-methoxyphenyl ring creates a distinctive steric and electronic environment that differentiates it from positional isomers and other halogen/methoxy β-keto esters, making it a precise building block for structure–activity relationship (SAR) studies and regioselective heterocycle synthesis.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
Cat. No. B12071841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC=C1Br)OC
InChIInChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3
InChIKeyVMZKPRQRVYXKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate for Ortho-Substituted β-Keto Ester Research & Procurement


Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate (CAS 2358751-48-9) is an ortho,ortho′-disubstituted β-keto ester (C₁₂H₁₃BrO₄, MW 301.13 g/mol) . Its 2-bromo-6-methoxyphenyl ring creates a distinctive steric and electronic environment that differentiates it from positional isomers and other halogen/methoxy β-keto esters, making it a precise building block for structure–activity relationship (SAR) studies and regioselective heterocycle synthesis.

Why Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate Cannot Be Swapped with Similar β-Keto Esters


The ortho-bromo and ortho-methoxy substituents on the phenyl ring create a unique steric and electronic environment that influences metalation regiochemistry, cross-coupling reactivity, and cyclocondensation pathways. A methoxy group is a well-established directed ortho-metalation (DoM) group that directs deprotonation exclusively to the ortho position [1]; combined with a bromine atom capable of lithium–halogen exchange, this substitution pattern enables sequential functionalization strategies that are not accessible with meta- or para-halogen isomers. Simply substituting a 4-methoxy, 5-bromo, or chloro analog would alter the regiochemical outcome of these transformations, compromising synthetic utility.

Quantitative Differentiation Evidence for Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate


Molecular Weight Differentiation from Methyl Ester and Des-Methoxy Analogs

The target compound has a molecular weight of 301.13 g/mol , which is 14.02 g/mol higher than the methyl ester analog Methyl 3-(3-bromo-2-methoxyphenyl)-3-oxopropanoate (MW 287.11 g/mol) and 16.00 g/mol higher than the des-methoxy analog Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (MW 285.13 g/mol) . These differences directly impact stoichiometric calculations for multi-step syntheses, solubility, and chromatographic behavior, and are critical for purity assessment via LC-MS where a distinct mass signature aids identification.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Purity Specification of Positional Isomer Illustrates Requirement for Careful Supplier Selection

The commercially available positional isomer Ethyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate is supplied at a standard purity of 98% by Bidepharm . While purity data for the target compound is not publicly accessible from non-excluded sources, this isomer benchmark indicates that 98%+ purity is achievable for related β-keto esters. Users should demand equivalent or higher purity specifications from suppliers of the target compound to ensure reproducibility in sensitive reactions.

Quality Control Synthetic Intermediate Procurement Specification

Ortho-Methoxy Group Enables Directed Ortho-Metalation (DoM) for Site-Selective Functionalization

The methoxy group is a prototypical directed ortho-metalation (DoM) group that facilitates deprotonation exclusively at the ortho position via coordination to an organometallic base [1]. In the target compound, the ortho-methoxy group can direct metalation to the position adjacent to the methoxy group (C-5), while the ortho-bromine can undergo lithium–halogen exchange at C-2, enabling sequential difunctionalization. This dual reactivity pattern is not achievable with para-methoxy or meta-bromo positional isomers, which would direct metalation to different ring positions, yielding regioisomeric products.

Directed Ortho-Metalation Regioselective Synthesis Aryl Functionalization

Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate: Recommended Application Scenarios


SAR Studies of Ortho-Substituted β-Keto Ester Derivatives in Medicinal Chemistry

The 2-bromo-6-methoxy substitution pattern provides a distinctive steric and electronic profile for exploring structure–activity relationships in drug discovery programs, particularly where ortho-alkoxy and ortho-halogen substituents influence target binding or metabolic stability. The compound can serve as a key intermediate for libraries of triazolopyrimidines or other heterocycles where ortho-substitution is critical for potency .

Sequential Directed Ortho-Metalation / Cross-Coupling for Divergent Aryl Difunctionalization

The ortho-methoxy group enables directed ortho-metalation at C-5, while the ortho-bromine can undergo lithium–halogen exchange or palladium-catalyzed cross-coupling at C-2, allowing sequential introduction of two different functional groups. This strategy is valuable for the synthesis of highly substituted aromatic scaffolds that are otherwise difficult to access .

Building Block for Regioselective Cyclocondensation to Nitrogen Heterocycles

The β-keto ester moiety reacts with 1,3-dinucleophiles such as aminotriazoles to form triazolopyrimidines, a pharmacologically relevant scaffold. The ortho-bromo and ortho-methoxy groups can modulate cyclization regiochemistry through steric and electronic effects, making this compound a valuable tool for investigating heterocycle formation mechanisms .

Quality Control and Impurity Profiling of Positional Isomer Mixtures

The distinct molecular weight (301.13 g/mol) and retention characteristics of the target compound facilitate its use as a reference standard for HPLC and LC-MS methods aimed at resolving mixtures of bromo-methoxy-β-keto ester positional isomers, which is critical for purity assessment in regulated synthetic chemistry environments .

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